20–30-Fold Higher Receptor Affinity for 4-tert-Butylphenylalanine vs. Phenylalanine
The 4-tert-butylphenylalanine (tBuPhe) residue, the core amino acid of BOC-DL-4-tert-butyl-PHE, exhibits 20–30-fold higher binding affinity for the synthetic receptor cucurbit[7]uril (Q7) compared to canonical phenylalanine (Phe) [1]. This affinity enhancement is observed in a head-to-head screen and is retained at the N-terminus of model tripeptides.
| Evidence Dimension | Binding affinity (fold-increase) for Q7 receptor |
|---|---|
| Target Compound Data | 20–30-fold higher affinity (tBuPhe) |
| Comparator Or Baseline | Phenylalanine (Phe) (baseline 1×) |
| Quantified Difference | 20–30-fold increase |
| Conditions | Neutral phosphate buffer; N-terminal position in tripeptide X-Gly-Gly |
Why This Matters
This quantitative affinity gain justifies the selection of tBuPhe-containing building blocks like BOC-DL-4-tert-butyl-PHE for designing high-affinity peptide tags or recognition elements.
- [1] Logsdon, L. A.; Schardon, C. L.; Ramalingam, V.; Kwan, S. K.; Urbach, A. R. Nanomolar binding of peptides containing noncanonical amino acids by a synthetic receptor. J. Am. Chem. Soc. 2011, 133 (42), 17087–17092. DOI: 10.1021/ja207825y. View Source
